5-Fluoro-2-nitrobenzamide

Overview

Description

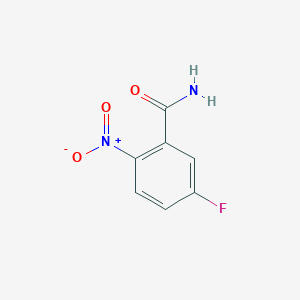

5-Fluoro-2-nitrobenzamide is an organic compound with the molecular formula C7H5FN2O3 It is a derivative of benzamide, where the benzene ring is substituted with a fluorine atom at the 5-position and a nitro group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-nitrobenzamide typically involves the nitration of 5-fluorobenzamide. One common method includes the following steps:

Nitration: 5-Fluorobenzamide is nitrated using a mixture of concentrated nitric acid and sulfuric acid at low temperatures. The reaction is highly exothermic and requires careful temperature control to avoid side reactions.

Isolation and Purification: The reaction mixture is then poured into ice-cold water to precipitate the product, which is filtered and washed with water to remove any residual acids.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous-flow reactors. This method offers better control over reaction conditions, improved safety, and higher efficiency compared to traditional batch reactors .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2-nitrobenzamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Reduction: 5-Fluoro-2-aminobenzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-2-nitrobenzamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: It is investigated for its potential use in the development of new pharmaceuticals, particularly as intermediates in drug synthesis.

Industry: It is used in the production of fine chemicals and pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-nitrobenzamide depends on its specific application

Enzyme Inhibition: It may act as an inhibitor of specific enzymes involved in metabolic pathways.

Receptor Binding: It can bind to specific receptors, modulating their activity and affecting cellular processes.

Comparison with Similar Compounds

- 5-Fluoro-2-nitrobenzoic acid

- 5-Fluoro-2-nitrobenzotrifluoride

- 5-Fluoro-2-aminobenzamide

Comparison:

- 5-Fluoro-2-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity.

- 5-Fluoro-2-nitrobenzoic acid differs by having a carboxylic acid group instead of an amide group, affecting its acidity and solubility.

- 5-Fluoro-2-nitrobenzotrifluoride has a trifluoromethyl group, which significantly alters its electronic properties and reactivity.

- 5-Fluoro-2-aminobenzamide is the reduced form of this compound, with an amino group instead of a nitro group, leading to different biological activities and applications .

Biological Activity

5-Fluoro-2-nitrobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom and a nitro group attached to a benzamide structure. Its molecular formula is , with a molecular weight of approximately 172.13 g/mol. The presence of these functional groups contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes:

- Phosphodiesterase Inhibition : Similar compounds have been shown to inhibit phosphodiesterases (PDEs), which play a critical role in regulating cyclic nucleotide levels within cells. Inhibition of PDEs can lead to increased levels of cyclic guanosine monophosphate (cGMP), affecting various physiological processes such as smooth muscle relaxation and neuronal signaling .

- Antimycobacterial Activity : Research indicates that this compound exhibits antimycobacterial properties, specifically against Mycobacterium tuberculosis. Structure-activity relationship (SAR) studies suggest that the nitro substituent is crucial for its activity against this pathogen .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

| Activity | Mechanism | Reference |

|---|---|---|

| Phosphodiesterase Inhibition | Increases cGMP levels | |

| Antimycobacterial Activity | Inhibits M. tuberculosis growth | |

| Cytotoxicity Assessment | Non-cytotoxic against MRC-5 fibroblasts |

Case Studies

- Antimycobacterial Efficacy : A study evaluated the efficacy of this compound against M. tuberculosis. The compound demonstrated moderate inhibitory activity, with a minimum inhibitory concentration (MIC) significantly lower than that of traditional treatments like isoniazid, indicating its potential as an alternative therapeutic agent .

- Pharmacological Profiling : Another investigation focused on the pharmacological profiling of various analogs of this compound, revealing that modifications to the nitro group could enhance or diminish biological activity. This highlights the importance of structural optimization in drug development.

Structure-Activity Relationship (SAR)

The SAR studies indicate that both the fluorine and nitro groups are essential for maintaining the compound's biological activity. Variations in these groups can lead to significant changes in potency and selectivity:

- Fluorine Substitution : The presence of fluorine enhances lipophilicity, potentially improving membrane permeability and bioavailability.

- Nitro Group Role : The nitro group is crucial for the compound's interaction with target enzymes, particularly in antimicrobial applications.

Q & A

Basic Research Questions

Q. What are the common laboratory synthesis routes for 5-Fluoro-2-nitrobenzamide, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves nitration or functional group interconversion. For example, oxidation of hydroxyl groups in precursors like 5-fluoro-2-hydroxybenzamide using potassium permanganate (KMnO₄) under controlled temperatures (60–80°C) can yield nitro derivatives . Reduction of the nitro group to an amine, using agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂), requires inert solvents (e.g., THF) and monitoring via TLC or HPLC to prevent over-reduction . Optimization focuses on solvent choice (polar aprotic solvents enhance nitro stability), temperature control, and catalyst loading.

Q. Which spectroscopic and analytical methods are employed to characterize this compound?

- Methodological Answer :

- NMR : ¹⁹F NMR identifies fluorine substituent effects (δ ~ -110 ppm for meta-fluorine). ¹H NMR resolves aromatic protons (J coupling constants reveal substitution patterns) .

- IR : Stretching frequencies for NO₂ (~1520 cm⁻¹) and amide C=O (~1680 cm⁻¹) confirm functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ and fragmentation patterns .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state reactivity .

Advanced Research Questions

Q. How can the selective reduction of the nitro group in this compound be achieved without affecting the amide or fluorine substituents?

- Methodological Answer : Catalytic hydrogenation (H₂, 1–3 atm) with Pd/C or Raney Ni in ethanol at 25–40°C selectively reduces nitro to amine. Additives like ammonium formate or acetic acid enhance selectivity by stabilizing intermediates . Competitive reactions (e.g., dehalogenation) are minimized by avoiding high pressures (>5 atm) and acidic conditions. Kinetic studies using in situ FTIR or Raman spectroscopy monitor nitro group conversion .

Q. What role does the fluorine substituent play in modulating the electronic and steric properties of this compound?

- Methodological Answer : The fluorine atom’s strong electron-withdrawing effect (-I) polarizes the aromatic ring, increasing electrophilicity at the nitro group’s para position. This enhances reactivity in nucleophilic aromatic substitution (e.g., amination). Steric effects are minimal due to fluorine’s small atomic radius, but its ortho/para-directing nature influences regioselectivity in further functionalization. Computational studies (DFT) quantify charge distribution and frontier molecular orbitals to predict reaction sites .

Q. How does this compound interact with biological targets, such as enzymes involved in metabolic disorders?

- Methodological Answer : The compound acts as an enzyme inhibitor by mimicking natural substrates. For example, in dehydrogenase studies, the nitro group forms hydrogen bonds with catalytic residues, while the fluorine enhances binding via hydrophobic interactions. Kinetic assays (e.g., Michaelis-Menten plots) and X-ray co-crystallography reveal competitive inhibition mechanisms. Dose-response curves (IC₅₀) and molecular docking (AutoDock/Vina) validate target specificity .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : The compound degrades in strong acids (pH < 2) via nitro group protonation, forming reactive intermediates. In alkaline conditions (pH > 10), hydrolysis of the amide bond occurs. Buffered solutions (pH 5–7) at 4°C maximize stability .

- Thermal Stability : Thermal gravimetric analysis (TGA) shows decomposition above 150°C. Accelerated stability studies (40°C/75% RH) over 4 weeks assess shelf life, with HPLC monitoring degradation products .

Q. How do structural analogs of this compound compare in terms of reactivity and bioactivity?

- Methodological Answer : Analog studies (e.g., chloro or methoxy substitutions) reveal that electron-withdrawing groups (e.g., -NO₂, -F) enhance electrophilicity, while electron-donating groups (e.g., -OCH₃) reduce reactivity. Comparative bioassays (e.g., enzyme inhibition IC₅₀) show fluorine’s unique role in improving membrane permeability. Structure-activity relationship (SAR) models quantify substituent effects using Hammett σ constants .

Properties

IUPAC Name |

5-fluoro-2-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O3/c8-4-1-2-6(10(12)13)5(3-4)7(9)11/h1-3H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIAHHCYZKNNOQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50595411 | |

| Record name | 5-Fluoro-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77206-97-4 | |

| Record name | 5-Fluoro-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.